

In Silico Modeling of (1R,2S)-VU0155041 and mGluR4 Interaction: A Technical Guide

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Compound of Interest		
Compound Name:	(1R,2S)-VU0155041	
Cat. No.:	B3027282	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the positive allosteric modulator (PAM) **(1R,2S)-VU0155041** and the metabotropic glutamate receptor 4 (mGluR4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and drug development efforts targeting mGluR4.

Introduction to mGluR4 and (1R,2S)-VU0155041

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission in the central nervous system.[1] Primarily coupled to the Gi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This modulation of neuronal excitability makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[1]

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator of mGluR4.[2] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1] This mode of action offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.[1]

Quantitative Data Summary



The following tables summarize the available quantitative data for the interaction of **(1R,2S)-VU0155041** and its racemate, VU0155041, with mGluR4.

Table 1: Potency of (1R,2S)-VU0155041 and VU0155041 at mGluR4

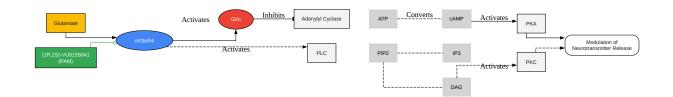
Compound	Species	Assay Type	Parameter	Value (nM)	Reference
(1R,2S)- VU0155041	Human	Functional	EC50	798 ± 58	[3]
(1R,2S)- VU0155041	Rat	Functional	EC50	693 ± 140	[3]
VU0155041 (racemate)	Human	Functional	EC50	798	[4]
VU0155041 (racemate)	Rat	Functional	EC50	693	[4]

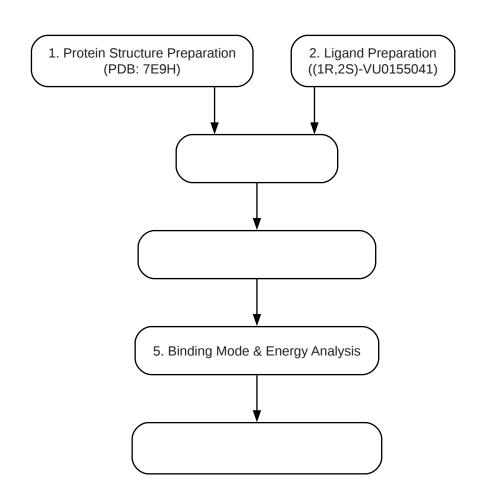
Note: An experimentally determined binding affinity (Ki or Kd) for **(1R,2S)-VU0155041** to mGluR4 is not readily available in the reviewed literature. The primary characterization is based on its functional potency as a PAM.

Signaling Pathways of mGluR4

Activation of mGluR4 primarily initiates a canonical signaling cascade through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. However, evidence also suggests the existence of a non-canonical pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).







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